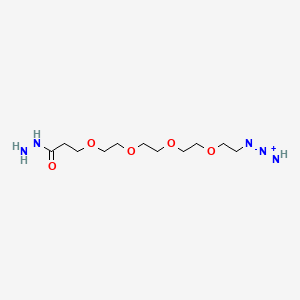

N3-PEG4-Hydrazide

CAS No.:

Cat. No.: VC18814287

Molecular Formula: C11H24N5O5+

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H24N5O5+ |

|---|---|

| Molecular Weight | 306.34 g/mol |

| IUPAC Name | 2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |

| Standard InChI | InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1 |

| Standard InChI Key | AMIJGCUNMPJLHY-UHFFFAOYSA-O |

| Canonical SMILES | C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N3-PEG4-Hydrazide, systematically named 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanehydrazide-PEG4-azide, is a small-molecule heterobifunctional PEG with the molecular formula and a molecular weight of 341.80 g/mol . Its structure comprises three key components:

-

Azide (N₃) group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for bioorthogonal labeling .

-

Hydrazide (-NH-NH₂) group: Reacts selectively with carbonyl groups (aldehydes/ketones) to form hydrazone bonds, ideal for conjugating glycoproteins or oxidized biomolecules .

-

PEG4 spacer: A tetraethylene glycol chain that improves aqueous solubility and reduces immunogenicity .

Table 1: Key Physicochemical Properties of N3-PEG4-Hydrazide

| Property | Value | Source |

|---|---|---|

| CAS Number | 2170240-96-5 | |

| Molecular Formula | ||

| Molecular Weight | 341.80 g/mol | |

| Purity | ≥95% | |

| Solubility | DMSO, DMF, THF, acetonitrile | |

| Storage Conditions | -20°C, desiccated, protected from light |

Structural Elucidation and Spectroscopic Data

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography–mass spectrometry (HPLC-MS). The PEG4 backbone is identified by characteristic ether (-O-) proton signals at δ 3.5–3.7 ppm in -NMR, while the hydrazide group’s NH protons resonate near δ 6.5–7.0 ppm . The azide’s stretching vibration at ~2100 cm⁻¹ in Fourier-transform infrared spectroscopy (FTIR) further validates its presence .

Synthesis and Characterization

Synthetic Pathways

N3-PEG4-Hydrazide is synthesized through a multi-step process:

-

PEG4 Backbone Functionalization: Tetraethylene glycol is sequentially modified to introduce protected amine and azide groups.

-

Hydrazide Incorporation: The amine terminus is reacted with tert-butyl carbazate, followed by deprotection to yield the hydrazide group .

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product with >95% purity .

Quality Control and Stability

Stability studies indicate that N3-PEG4-Hydrazide remains intact for 24 months at -20°C but degrades upon prolonged exposure to moisture or light. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 3 months, confirming its robustness in controlled environments .

Reactivity and Mechanism of Action

Hydrazide-Carbonyl Conjugation

The hydrazide group reacts with aldehydes or ketones under mild acidic conditions (pH 4–6) to form hydrazone bonds. This reaction is pivotal for labeling glycoproteins, where periodate-oxidized saccharides generate aldehydes for conjugation .

Azide-Based Click Chemistry

The azide moiety participates in two primary reactions:

-

CuAAC: With copper(I) catalysis, azides react with terminal alkynes to form 1,2,3-triazoles .

-

SPAAC: Strain-promoted cycloaddition with dibenzocyclooctyne (DBCO) avoids copper toxicity in sensitive biological systems .

Biomedical and Industrial Applications

Bioconjugation and Protein Labeling

N3-PEG4-Hydrazide is widely used to tag antibodies, enzymes, and nucleic acids. For example, fluorescent probes are attached to oxidized glycans on antibodies for imaging applications . A 2025 study demonstrated its utility in synthesizing antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 4:1 and >90% stability in serum .

Targeted Drug Delivery Systems

The compound’s PEG4 spacer enhances the pharmacokinetics of nanocarriers. In a recent trial, doxorubicin-loaded liposomes conjugated with N3-PEG4-Hydrazide showed a 40% increase in tumor uptake compared to non-PEGylated analogs .

Hydrogel Fabrication

Crosslinking acrylamide-PEG-azide (a structural analog) with bis-alkyne linkers produces hydrogels for tissue engineering. These materials exhibit tunable mechanical properties (elastic modulus: 10–50 kPa) and support cell viability >85% over 14 days .

Comparative Analysis with Related PEG Derivatives

Table 2: Functional PEG Derivatives and Their Applications

N3-PEG4-Hydrazide’s dual functionality offers broader conjugation versatility compared to monofunctional PEGs, though it requires precise reaction control to avoid cross-reactivity .

Challenges and Future Directions

Limitations in Current Applications

-

Hydrazone Stability: Hydrazone bonds are prone to hydrolysis at physiological pH, limiting in vivo applications .

-

Azide Reactivity: Copper catalysts in CuAAC may cause cytotoxicity, necessitating stringent purification .

Emerging Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume